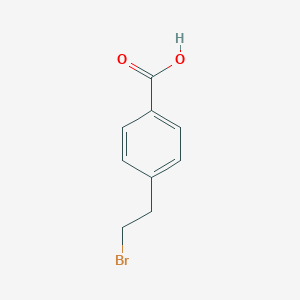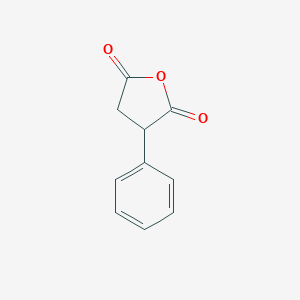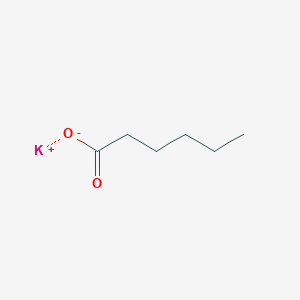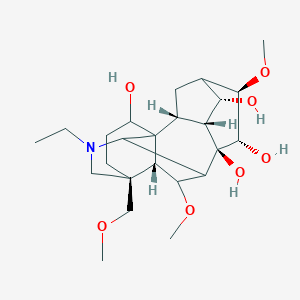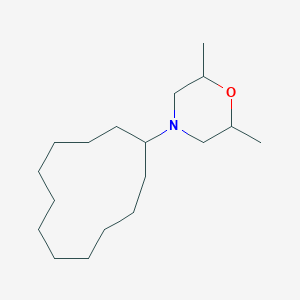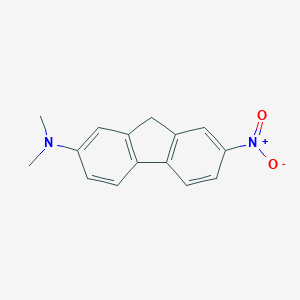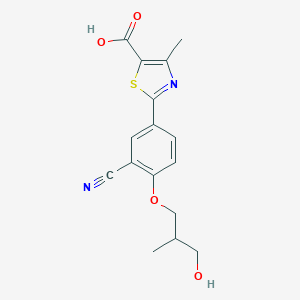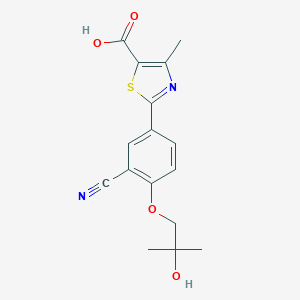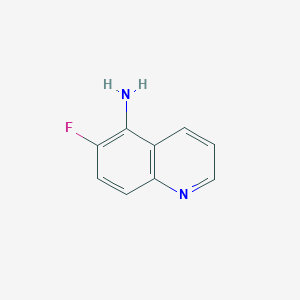
6-氟喹啉-5-胺
描述
科学研究应用
6-Fluoroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against strains resistant to other antibiotics.
Medicine: Research is ongoing to explore its use in developing new antibacterial agents.
Industry: It is used in the production of dyes, pigments, and other fluorinated materials.
作用机制
Target of Action
The primary targets of 6-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
6-Fluoroquinolin-5-amine interacts with its targets by inhibiting the function of these enzymes. It forms a ternary complex with the DNA molecule and the enzymes, blocking bacterial DNA supercoiling . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, 6-Fluoroquinolin-5-amine prevents the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Pharmacokinetics
They are usually well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular effect of 6-Fluoroquinolin-5-amine’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells .
Action Environment
The action, efficacy, and stability of 6-Fluoroquinolin-5-amine can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of metal ions can lead to the formation of complexes with fluoroquinolones, which may alter their activity .
生化分析
Biochemical Properties
It is known that quinolines, the family to which 6-Fluoroquinolin-5-amine belongs, interact with various enzymes and proteins
Cellular Effects
It is known that fluoroquinolones, a related group of compounds, can influence cell function by inhibiting bacterial DNA-gyrase, which affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoroquinolones, a related group of compounds, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase . This inhibition can lead to changes in gene expression and can affect the activity of various enzymes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 6-chloroquinoline with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 6-Fluoroquinolin-5-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 6-Fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The amine group at the fifth position can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various acylated or sulfonylated quinoline derivatives.
相似化合物的比较
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Comparison: 6-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which can lead to different biological activities compared to other fluoroquinolones. Its potential for modification at the amine group allows for the synthesis of a wide variety of derivatives with potentially unique properties.
属性
IUPAC Name |
6-fluoroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQDABLIKHWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311399 | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251032-63-9 | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



